molecular formula C6H14ClN B3027229 (1-Propylcyclopropyl)amine hydrochloride CAS No. 1255718-28-5

(1-Propylcyclopropyl)amine hydrochloride

Cat. No. B3027229
CAS RN: 1255718-28-5
M. Wt: 135.63
InChI Key: PNUTYZNAWCOUQX-UHFFFAOYSA-N
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Description

“(1-Propylcyclopropyl)amine hydrochloride” is a unique chemical compound provided by Sigma-Aldrich to early discovery researchers . It is part of a collection of unique chemicals . The empirical formula of this compound is C6H14ClN . The molecular weight is 135.64 .


Synthesis Analysis

The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, a compound similar to this compound, has been reported in a research paper . The synthesis involves a Curtius degradation of the corresponding carboxylic acid using the Weinstock protocol . The N-Boc-protected (1-cyclopropyl)cyclopropylamine is obtained, which is then deprotected with hydrogen chloride in diethyl ether to give the (1-cyclopropyl)cyclopropylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1(CCC)CC1.[H]Cl . The InChI key for this compound is PNUTYZNAWCOUQX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Amide Formation Mechanism

A study by Nakajima and Ikada (1995) explored the mechanism of amide formation using carbodiimide, which could have implications for understanding reactions involving (1-Propylcyclopropyl)amine hydrochloride in aqueous media. This research can provide insights into the reaction mechanisms and stability of this compound in various pH conditions, which is essential for its scientific applications (Nakajima & Ikada, 1995).

Synthesis and Derivatives

Kozhushkov et al. (2010) demonstrated the synthesis of 1-Ethynylcyclopropylamine, a compound structurally related to this compound, highlighting methods for producing hydrochlorides and their potential applications in synthesizing new chemical entities (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).

Reactivity and Synthesis Applications

Wipf, Kendall, and Stephenson (2003) investigated the use of alkenylzirconocenes in reactions with aldimines, which could be applied to understand the reactivity of compounds like this compound in the synthesis of C-cyclopropylalkylamines. This research is significant for its contribution to the synthesis of amines with potential biological activity (Wipf, Kendall, & Stephenson, 2003).

CuH-Catalyzed Hydroamination

The work by Feng, Hao, Liu, and Buchwald (2019) on CuH-catalyzed hydroamination of strained trisubstituted alkenes, including cyclopropylamines, offers insights into new synthetic routes for producing complex amines. This could be relevant for the synthesis and functionalization of this compound derivatives (Feng, Hao, Liu, & Buchwald, 2019).

Encapsulation and Drug Delivery

Yang, Ren, and Xie (2011) explored the covalent coupling of amines to sodium alginate using carbodiimide, which could be analogous to processes involving this compound. Their research on the application of these conjugates in microencapsulation can offer insights into the potential use of this compound in drug delivery systems (Yang, Ren, & Xie, 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has a hazard statement H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral . The compound is non-combustible and is classified under storage class code 13 . It does not have a flash point .

properties

IUPAC Name

1-propylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-3-6(7)4-5-6;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUTYZNAWCOUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255718-28-5
Record name Cyclopropanamine, 1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255718-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-propylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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